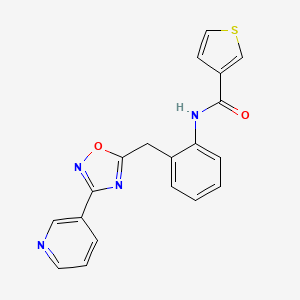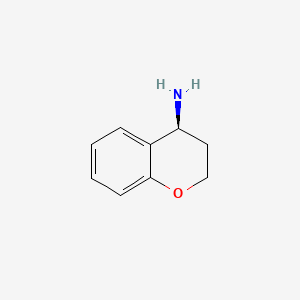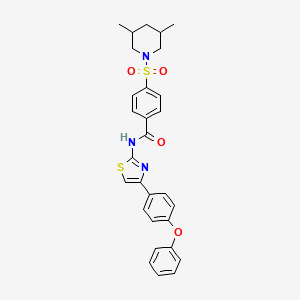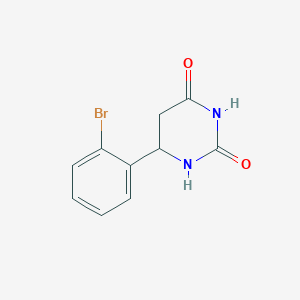![molecular formula C25H30N2O3 B2852098 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 1396799-40-8](/img/structure/B2852098.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is an organic compound that features a biphenyl group, a hydroxypropyl group, and a cyclohexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step might involve the reaction of the biphenyl compound with an epoxide under basic conditions to form the hydroxypropyl group.
Formation of the ethanediamide linkage: This could be done by reacting the hydroxypropyl-biphenyl compound with an appropriate amine and an acid chloride to form the ethanediamide linkage.
Introduction of the cyclohexenyl group: The final step might involve the reaction of the ethanediamide compound with a cyclohexenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohexenyl group can be reduced to form a cyclohexyl group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The biphenyl group could facilitate binding to hydrophobic pockets, while the hydroxypropyl and cyclohexenyl groups might enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxyethyl)ethanediamide: Similar structure but lacks the cyclohexenyl group.
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-ethyl-ethanediamide: Similar structure but lacks the cyclohexenyl group and has a shorter alkyl chain.
N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohexyl)ethyl]ethanediamide: Similar structure but has a fully saturated cyclohexyl group instead of the cyclohexenyl group.
Uniqueness
The unique combination of the biphenyl, hydroxypropyl, and cyclohexenyl groups in N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide provides distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-25(30,22-14-12-21(13-15-22)20-10-6-3-7-11-20)18-27-24(29)23(28)26-17-16-19-8-4-2-5-9-19/h3,6-8,10-15,30H,2,4-5,9,16-18H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEACZDFWRLUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B2852015.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)
![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2852020.png)



![N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2852030.png)
![N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)




